

In-Depth Technical Guide: 4,6-Dimethylpicolinic Acid (CAS 18088-10-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,6-Dimethylpicolinic acid

Cat. No.: B096641

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and safety information for **4,6-Dimethylpicolinic Acid** (CAS number 18088-10-3). The content is structured to facilitate easy access to key data for professionals in research and development.

Chemical Identification and Physicochemical Properties

4,6-Dimethylpicolinic Acid, also known as 4,6-dimethylpyridine-2-carboxylic acid, is a substituted pyridine derivative. While extensive experimental data on its physicochemical properties are not readily available in peer-reviewed literature, computed values provide an initial characterization.

Property	Value	Data Source
IUPAC Name	4,6-dimethylpyridine-2-carboxylic acid	PubChem
CAS Number	18088-10-3	PubChem
Molecular Formula	C ₈ H ₉ NO ₂	PubChem
Molecular Weight	151.16 g/mol	PubChem
Canonical SMILES	CC1=CC(=NC(=C1)C(=O)O)C	PubChem
InChI Key	DYOKWPWMTZHTPS-UHFFFAOYSA-N	PubChem
Computed XLogP3	1.5	PubChem
Computed Hydrogen Bond Donor Count	1	PubChem
Computed Hydrogen Bond Acceptor Count	3	PubChem
Computed Rotatable Bond Count	1	PubChem
Note: The physicochemical properties listed above are computationally derived and should be used as estimates pending experimental verification.		

Hazard Identification and Toxicological Profile

Based on available safety data, **4,6-Dimethylpicolinic Acid** is classified with several hazards.

[\[1\]](#)

GHS Hazard Statements:

- H302: Harmful if swallowed.[\[1\]](#)

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

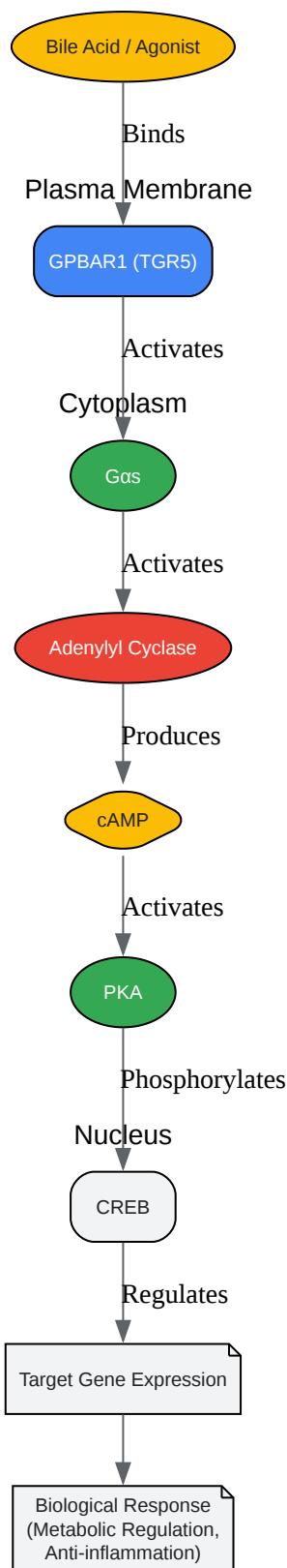
Toxicological Summary: Specific toxicological studies, such as LD50 determination for oral, dermal, or inhalation routes, for **4,6-Dimethylpicolinic Acid** are not currently available in the public domain. A safety data sheet for a structurally related compound, pyridine-2-carboxylic acid, indicates it is harmful if swallowed and can cause serious eye damage. Given the structural similarities, a cautious approach to handling **4,6-Dimethylpicolinic Acid** is warranted.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis of **4,6-Dimethylpicolinic Acid** are not extensively published. However, general synthetic routes for pyridine carboxylic acids typically involve the oxidation of the corresponding alkylpyridine precursors. For instance, the synthesis of the related dipicolinic acid (pyridine-2,6-dicarboxylic acid) has been reported via the oxidation of 2,6-xylidine or through a Grignard reaction with 2,6-dichloropyridine followed by carboxylation.[\[2\]](#)[\[3\]](#) Another relevant synthesis is that of 4,6-dihydroxy-2-methylpyrimidine, which is achieved by reacting sodium methoxide, dimethyl malonate, and acetamidine hydrochloride.[\[4\]](#) These methods may serve as a basis for developing a synthetic route to **4,6-Dimethylpicolinic Acid**.

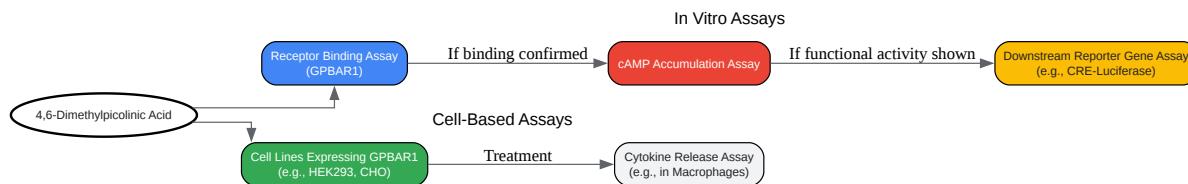
At present, there are no published experimental protocols detailing the use of **4,6-Dimethylpicolinic Acid** in specific biological assays.

Potential Biological Activity and Signaling Pathways


Direct experimental evidence for the biological activity of **4,6-Dimethylpicolinic Acid** is lacking. However, its documented use as a chemical intermediate in the synthesis of agonists for the G-protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, suggests a potential, albeit unconfirmed, interaction with this receptor.

GPBAR1 is a significant therapeutic target due to its role in regulating metabolism and inflammation. The activation of GPBAR1 by its endogenous ligands, bile acids, initiates a

signaling cascade that is primarily mediated by the G_{αs} subunit of heterotrimeric G-proteins. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates downstream effectors, including Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). These, in turn, modulate the activity of various transcription factors, such as cAMP response element-binding protein (CREB), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3), thereby influencing a wide range of cellular responses.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)


Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of GPBAR1 activation and a conceptual workflow for investigating the interaction of a compound like **4,6-Dimethylpicolinic Acid** with this receptor.

[Click to download full resolution via product page](#)

Caption: Generalized GPBAR1 signaling cascade.

[Click to download full resolution via product page](#)

Caption: Workflow for GPBAR1 agonist screening.

Disclaimer: The involvement of **4,6-Dimethylpicolinic Acid** in the GPBAR1 signaling pathway is hypothetical and based on its use as a synthetic precursor. Direct experimental evidence is required to confirm any biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,6-Dimethylpicolinic acid | C8H9NO2 | CID 693295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]
- 3. CN106187875A - A kind of method of synthesis 2,6 dipicolinic acid - Google Patents [patents.google.com]
- 4. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. The G-protein-coupled bile acid receptor Gpbar1 (TGR5) suppresses gastric cancer cell proliferation and migration through antagonizing STAT3 signaling pathway - PMC

[pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases [frontiersin.org]
- 7. Frontiers | The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway [frontiersin.org]
- 8. G protein-coupled bile acid receptor - Wikipedia [en.wikipedia.org]
- 9. genecards.org [genecards.org]
- 10. The G-protein coupled bile acid receptor Gpbar1 (TGR5) negatively regulates hepatic inflammatory response through antagonizing Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The deficiency of G-protein-coupled bile acid receptor Gpbar1 (TGR5) enhances chemically-induced liver carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bile Acid Receptor GPBAR1 Regulates the M1/M2 Phenotype of Intestinal Macrophages and Activation of GPBAR1 Rescues Mice from Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bile Acids and GPBAR-1: Dynamic Interaction Involving Genes, Environment and Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4,6-Dimethylpicolinic Acid (CAS 18088-10-3)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b096641#cas-number-18088-10-3-properties-and-hazards\]](https://www.benchchem.com/product/b096641#cas-number-18088-10-3-properties-and-hazards)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com